molecular formula C14H18O3 B1301108 Ethyl 4-tert-butylbenzoylformate CAS No. 80120-36-1

Ethyl 4-tert-butylbenzoylformate

Cat. No. B1301108
CAS RN: 80120-36-1
M. Wt: 234.29 g/mol
InChI Key: VQDPLASXAHWKJX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds with tert-butyl groups is described in several papers. For instance, a novel compound with antioxidant activity was synthesized using a simple and eco-friendly method, characterized by physical and spectral data . Another paper discusses the synthesis of Schiff base compounds from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur . Additionally, the synthesis of ethyl tert-butyl ether (ETBE) is described as an acid-catalyzed reaction of tert-butyl alcohol with ethyl alcohol . These methods provide insight into the potential synthesis routes that could be applied to Ethyl 4-tert-butylbenzoylformate.

Molecular Structure Analysis

X-ray crystallographic analysis is used to characterize the molecular structure of synthesized compounds. For example, the crystal and molecular structure of a synthesized compound was stabilized by intramolecular hydrogen bonds . This type of analysis is crucial for understanding the molecular geometry and potential reactivity of Ethyl 4-tert-butylbenzoylformate.

Chemical Reactions Analysis

The papers do not provide specific reactions for Ethyl 4-tert-butylbenzoylformate, but they do discuss the reactivity of similar compounds. For instance, the nucleophilic character of phenylmethoxide ligands in titanium complexes is mentioned, which could suggest potential reactivity for Ethyl 4-tert-butylbenzoylformate in the presence of strong Lewis acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are characterized using various spectroscopic methods such as FTIR, NMR, and HRMS . The antioxidant activity of a synthesized compound is evaluated using DPPH and nitric oxide free radical scavenging assays . These methods could be applied to determine the properties of Ethyl 4-tert-butylbenzoylformate, such as its stability, reactivity, and potential applications.

Scientific Research Applications

Synthesis and Magnetism of Tetranuclear and Pentanuclear Compounds

Ethyl 4-tert-butylbenzoylformate's applications in scientific research include the synthesis of complex tetranuclear and pentanuclear compounds involving rare-earth metals. For instance, the Schiff-base proligand prepared from 4-tert-butyl-2,6-diformylphenol has been utilized to synthesize compounds with varying arrangements of metal atoms and nuclearities. These compounds demonstrate interesting magnetic properties, including weak ferromagnetic and antiferromagnetic interactions, and show potential as single-molecule magnets under an applied dc field (Yadav et al., 2015).

Thermal Hazard Analysis

In the field of chemical safety, Ethyl 4-tert-butylbenzoylformate related studies have focused on thermal hazard analysis. Research conducted on tert-butyl peroxybenzoate (TBPB), which shares structural similarities, provides insights into the thermal hazard properties of chemical compounds used in the petrifaction industry. This research has developed green thermal analysis methods to prevent pollution and reduce energy consumption by thermal decomposition, emphasizing the importance of understanding the thermal hazard properties of similar compounds (Lin et al., 2012).

Organic Semiconductors and Molecular Conductors

The introduction of bulky substituents like tert-butyl into organic compounds has been explored to control the solid-state structures and charge mobility in organic semiconductors. Such strategies, applied to compounds related to Ethyl 4-tert-butylbenzoylformate, have led to the synthesis of novel single-component molecular conductors. These conductors exhibit unique electronic structures and conductive properties, demonstrating the potential of bulky substituents in designing new materials for electronic applications (Filatre-Furcate et al., 2016).

Environmental and Health Impact Studies

While specific studies on Ethyl 4-tert-butylbenzoylformate are limited, research on structurally related compounds like parabens has raised awareness of the environmental and health impacts of chemical preservatives. These studies have investigated the metabolism, occurrence, and effects of parabens, highlighting the significance of understanding the behavior and impact of similar chemical compounds in environmental and health contexts (Haman et al., 2015).

Safety And Hazards

Ethyl 4-tert-butylbenzoylformate is intended for research and development use only. It is not recommended for medicinal, household, or other uses . For more detailed safety and hazard information, please refer to the material safety data sheet (MSDS) of the compound.

properties

IUPAC Name

ethyl 2-(4-tert-butylphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-5-17-13(16)12(15)10-6-8-11(9-7-10)14(2,3)4/h6-9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDPLASXAHWKJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=C(C=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371318
Record name Ethyl (4-tert-butylphenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-tert-butylbenzoylformate

CAS RN

80120-36-1
Record name Ethyl (4-tert-butylphenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 80120-36-1
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